REACTION_CXSMILES
|
[CH2:1]=[C:2]1[CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:3]1.ClC1C=C(C=CC=1)C(OO)=[O:21]>C(Cl)(Cl)Cl>[O:21]1[C:2]2([CH2:5][N:4]([C:6]([O:8][CH2:9][C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[O:7])[CH2:3]2)[CH2:1]1
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Name
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|
Quantity
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2.46 g
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Type
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reactant
|
Smiles
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C=C1CN(C1)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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12.5 g
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Type
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reactant
|
Smiles
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ClC=1C=C(C(=O)OO)C=CC1
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Name
|
|
Quantity
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100 mL
|
Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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then quenched with 1 M sodium thiosulfate/saturated aqueous sodium bicarbonate (1:1)
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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DRY_WITH_MATERIAL
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Details
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the organic layer was dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
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then concentrated
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Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (5-15% ethyl acetate in hexanes)
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Name
|
|
Type
|
product
|
Smiles
|
O1CC12CN(C2)C(=O)OCC2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |